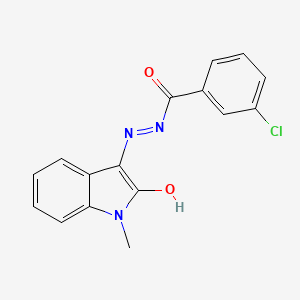
(E)-3-chloro-N'-(1-methyl-2-oxoindolin-3-ylidene)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-chloro-N’-(1-methyl-2-oxoindolin-3-ylidene)benzohydrazide is a synthetic organic compound that belongs to the class of hydrazides It is characterized by the presence of a chloro group, an oxoindoline moiety, and a benzohydrazide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-chloro-N’-(1-methyl-2-oxoindolin-3-ylidene)benzohydrazide typically involves the condensation of 3-chloro-1-methyl-2-oxoindoline with benzohydrazide. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product. Common catalysts used in this synthesis include piperidine acetate and molecular iodine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(E)-3-chloro-N’-(1-methyl-2-oxoindolin-3-ylidene)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide and potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
(E)-3-chloro-N’-(1-methyl-2-oxoindolin-3-ylidene)benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-3-chloro-N’-(1-methyl-2-oxoindolin-3-ylidene)benzohydrazide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The compound’s structure allows it to bind to active sites of target molecules, disrupting their normal function and leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(E)-3,4,5-trimethoxy-N-(1-methyl-2-oxoindolin-3-ylidene)benzohydrazide: Similar structure but with additional methoxy groups.
N’-(1-methyl-2-oxoindolin-3-ylidene)benzohydrazide: Lacks the chloro group present in (E)-3-chloro-N’-(1-methyl-2-oxoindolin-3-ylidene)benzohydrazide.
Uniqueness
The presence of the chloro group in (E)-3-chloro-N’-(1-methyl-2-oxoindolin-3-ylidene)benzohydrazide imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for enhanced biological activity. This makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C16H12ClN3O2 |
|---|---|
Molecular Weight |
313.74 g/mol |
IUPAC Name |
3-chloro-N-(2-hydroxy-1-methylindol-3-yl)iminobenzamide |
InChI |
InChI=1S/C16H12ClN3O2/c1-20-13-8-3-2-7-12(13)14(16(20)22)18-19-15(21)10-5-4-6-11(17)9-10/h2-9,22H,1H3 |
InChI Key |
YUDHSOPCRPRCIT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-dichloro-N-(3-{[(3-propoxyphenyl)carbonyl]amino}phenyl)benzamide](/img/structure/B11695134.png)
![2-[(Z)-(2-{4-[(2-bromo-5-chloro-4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-6-methoxyphenol](/img/structure/B11695147.png)

![3-methyl-N'-[(2E,3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11695166.png)
![Methyl {[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11695170.png)



![(2E)-1-(4-bromophenyl)-2-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}hydrazine](/img/structure/B11695188.png)
![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide](/img/structure/B11695189.png)
![5-(4-bromophenyl)-2-furaldehyde [(2E)-3-allyl-5-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B11695201.png)
![2-(2-bromo-4-chlorophenoxy)-N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11695204.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methyl-3-nitrobenzamide](/img/structure/B11695209.png)

